molecular formula C8H14ClN3O2 B12994597 ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride

((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride

Cat. No.: B12994597
M. Wt: 219.67 g/mol
InChI Key: JTASXULKLOOSGG-HHQFNNIRSA-N
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Description

((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride is a synthetic organic compound that features a tetrahydrofuran ring substituted with a methanamine group and a 3-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the tetrahydrofuran ring through cyclization reactions.
  • Introduction of the 3-methyl-1,2,4-oxadiazole group via cycloaddition reactions.
  • Functionalization of the tetrahydrofuran ring with a methanamine group.
  • Conversion to the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with specific biological targets or pathways.

Medicine

In medicine, the compound may be explored for its therapeutic potential. This could include preclinical studies to evaluate its efficacy and safety in treating various diseases or conditions.

Industry

In industrial applications, this compound may be used in the development of new materials, catalysts, or other functional products.

Mechanism of Action

The mechanism of action of ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride may include other tetrahydrofuran derivatives, oxadiazole-containing compounds, and methanamine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-3-2-6(4-9)12-7;/h6-7H,2-4,9H2,1H3;1H/t6-,7+;/m1./s1

InChI Key

JTASXULKLOOSGG-HHQFNNIRSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@@H]2CC[C@@H](O2)CN.Cl

Canonical SMILES

CC1=NOC(=N1)C2CCC(O2)CN.Cl

Origin of Product

United States

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